Triletide
Overview
Description
Triletide is a tripeptide derivative known for its cytoprotective and antiulcerogenic properties. It functions as a thromboxane synthase inhibitor, which makes it valuable in various medical applications. This compound is well-absorbed after oral administration, with a peak blood concentration reached approximately 1.1 to 1.3 hours post-administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triletide is synthesized through peptide bond formation, which involves the coupling of amino acids. The synthesis typically employs protecting groups to prevent unwanted reactions at the amino and carboxyl termini of the amino acids. Common coupling agents used include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, solid-phase peptide synthesis (SPPS) is often employed for the production of tripeptides like this compound. This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Triletide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide chain.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in organic solvents.
Major Products:
Oxidation: Oxidized tripeptide derivatives.
Reduction: Reduced tripeptide derivatives.
Substitution: Substituted tripeptide derivatives with modified side chains.
Scientific Research Applications
Triletide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular protection and antiulcerogenic activity.
Medicine: Investigated for its potential in treating conditions related to thromboxane synthesis, such as cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
Triletide exerts its effects by inhibiting thromboxane synthase, an enzyme involved in the synthesis of thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, this compound reduces the production of thromboxane A2, thereby exerting its cytoprotective and antiulcerogenic effects. The molecular targets include thromboxane synthase and associated pathways involved in platelet aggregation and vasoconstriction .
Comparison with Similar Compounds
Aspirin: Also inhibits thromboxane synthesis but through a different mechanism involving cyclooxygenase inhibition.
Clopidogrel: An antiplatelet agent that inhibits adenosine diphosphate (ADP) receptors on platelets.
Dipyridamole: Inhibits phosphodiesterase and increases cyclic adenosine monophosphate (cAMP) levels in platelets.
Uniqueness: Triletide is unique in its specific inhibition of thromboxane synthase without affecting other pathways involved in platelet aggregation. This specificity reduces the risk of side effects associated with broader-acting antiplatelet agents .
Properties
CAS No. |
62087-96-1 |
---|---|
Molecular Formula |
C27H31N5O5 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C27H31N5O5/c1-18(33)30-22(13-19-9-5-3-6-10-19)25(34)31-23(14-20-11-7-4-8-12-20)26(35)32-24(27(36)37-2)15-21-16-28-17-29-21/h3-12,16-17,22-24H,13-15H2,1-2H3,(H,28,29)(H,30,33)(H,31,34)(H,32,35)/t22-,23-,24-/m0/s1 |
InChI Key |
ZHAGGRWTJXROKV-HJOGWXRNSA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)OC |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)OC |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)OC |
Appearance |
Solid powder |
62087-96-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
FFH |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-Ac-Phe-Phe-His-Me N-acetylphenylalanyl-phenylalanyl-histidine methyl ester triletide ZAMI 420 ZAMI-420 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.